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Abstract
DS-9300 is a novel, orally bioavailable small molecule that potently and selectively inhibits the

histone acetyltransferase (HAT) activity of the homologous proteins EP300 (p300) and CREB-

binding protein (CBP).[1][2][3] By targeting the catalytic HAT domain of EP300/CBP, DS-9300
effectively suppresses the acetylation of specific histone lysine residues, notably H3K18 and

H3K27, leading to a downstream modulation of gene expression.[1] This targeted epigenetic

modification has shown significant anti-tumor activity in preclinical models of androgen receptor

(AR)-positive prostate cancer, including castration-resistant prostate cancer (CRPC).[3][4] This

document provides a comprehensive technical overview of the mechanism of action of DS-
9300, its quantitative effects on histone acetylation and cancer cell proliferation, and detailed

protocols for key experimental assays used in its evaluation.

Introduction: The Role of EP300/CBP in Histone
Acetylation and Cancer
Histone acetylation is a critical post-translational modification that plays a pivotal role in the

regulation of gene expression. This process is dynamically controlled by two opposing enzyme

families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs, such as

EP300 and CBP, catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group

of lysine residues on histone tails. This modification neutralizes the positive charge of the
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lysine, weakening the interaction between the histones and the negatively charged DNA

backbone. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater

accessibility of transcriptional machinery to DNA, generally leading to an increase in gene

transcription.

The homologous proteins EP300 and CBP are crucial transcriptional co-activators that are

involved in a wide array of cellular processes, including cell growth, differentiation, and

apoptosis. Dysregulation of EP300/CBP activity is implicated in the pathogenesis of various

diseases, including cancer. In certain malignancies, such as androgen receptor-positive

prostate cancer, the HAT activity of EP300/CBP is essential for the expression of key

oncogenic drivers. Therefore, the development of potent and selective inhibitors of EP300/CBP

represents a promising therapeutic strategy.

DS-9300: Mechanism of Action
DS-9300 is a highly potent and selective inhibitor of the histone acetyltransferase activity of

both EP300 and CBP.[4] Its mechanism of action centers on the direct binding to the HAT

domain of these proteins, thereby preventing the acetylation of their histone substrates. This

inhibition leads to a dose-dependent reduction in the levels of specific histone acetylation

marks, namely H3K18ac and H3K27ac.[1] The suppression of these activating histone marks in

the promoter and enhancer regions of androgen receptor target genes, such as the gene

encoding for prostate-specific antigen (PSA), results in the downregulation of their expression.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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